2-(Methoxymethoxy)octanal
Description
2-(Methoxymethoxy)octanal is an aliphatic aldehyde with the molecular formula C₁₀H₂₀O₃. Its structure features a methoxymethoxy group (-OCH₂OCH₃) attached to the second carbon of an octanal chain (CH₃(CH₂)₅CH(CHO)-). This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the methoxymethoxy substituent.
Properties
CAS No. |
88722-72-9 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(methoxymethoxy)octanal |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-10(8-11)13-9-12-2/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
HLGWZCMZEVCNES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=O)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)octanal typically involves the reaction of octanal with methoxymethyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation and crystallization to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as hydrochloric acid (HCl) and sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Methoxymethoxy)octanoic acid
Reduction: 2-(Methoxymethoxy)octanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methoxymethoxy)octanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares 2-(Methoxymethoxy)octanal with structurally related compounds, emphasizing differences in chain length, substituents, and functional groups:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|
| This compound | C₁₀H₂₀O₃ | Aldehyde, methoxymethoxy | Baseline for comparison |
| 2-[(Benzyloxy)methoxy]hexanal | C₁₄H₂₀O₃ | Aldehyde, benzyloxymethoxy | Shorter chain (C6), benzyl substituent |
| 2-(Methoxymethoxy)hexanal | C₉H₁₈O₃ | Aldehyde, methoxymethoxy | Shorter chain (C6) |
| 2-(Methoxymethoxy)heptanal | C₁₀H₂₀O₃ | Aldehyde, methoxymethoxy | Intermediate chain length (C7) |
| 2-((Methoxymethoxy)methyl)cyclopentanone | C₉H₁₆O₃ | Ketone, methoxymethoxy | Cyclic structure (cyclopentanone) |
| 2-(Methoxymethoxy)ethanamine | C₄H₁₁NO₂ | Amine, methoxymethoxy | Shorter chain (C2), amine group |
Physical and Chemical Properties
- Chain Length Effects : Longer chains (e.g., octanal vs. hexanal) increase hydrophobicity and boiling points. For example, this compound is expected to have a higher boiling point (~200–220°C) compared to 2-(Methoxymethoxy)hexanal (~170–190°C) due to stronger van der Waals interactions .
- Substituent Effects : The methoxymethoxy group enhances polarity compared to simple methoxy or benzyloxy substituents. This increases solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces volatility .
- Reactivity: The aldehyde group in this compound is susceptible to nucleophilic addition (e.g., forming imines or hydrazones), while the methoxymethoxy group may participate in acid-catalyzed ether cleavage. In contrast, cyclopentanone derivatives (e.g., 2-((Methoxymethoxy)methyl)cyclopentanone) exhibit ketone-specific reactivity, such as forming enolates .
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